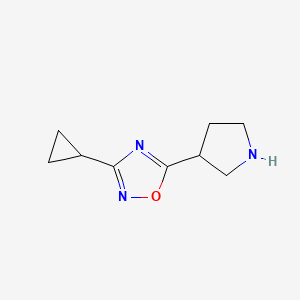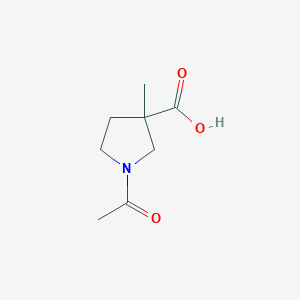
6-(2-aminoethyl)-N-methylpyridin-2-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Ring Transformations and Amination Reactions
- Ring transformations in reactions of heterocyclic compounds with nucleophiles were investigated, revealing aminations leading to the formation of 2-amino compounds and reactions involving meta-rearrangement and conversions involving a ring transformation. The mechanism of these remarkable reactions is discussed in depth (Hertog et al., 2010).
Structural and Chemical Characterization
- The structural and chemical characterization of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate was performed, revealing details about its molecular structure, including amine–imine tautomerism and hydrogen bonding patterns (Babu et al., 2014).
Formation of Aminals via Pummerer Rearrangement
- The formation of aminals from amines via Pummerer rearrangement was explored, showing that reaction of certain aminopyridines with acid chlorides yielded unexpected aminal structures. This process was suggested to occur via a Pummerer type rearrangement (Rakhit et al., 1979).
Access to Bioactive Compounds
- Research highlighted methods for accessing 2-aminopyridines , compounds of great biological and chemical significance due to their key structural cores in bioactive natural products and medicinally important compounds. This study introduced new methods for their synthesis, demonstrating the urgent need for flexible, efficient, and general applicable methods (Bolliger et al., 2011).
Synthesis of Pharmaceutical Intermediates
- The synthesis of 2-amino-6-bromopyridine and its derivatives , important pharmaceutical and chemical intermediates, was explored, detailing the preparation process and structural identification by IR and ^1H NMR spectroscopy (Liang, 2010).
Antihypertensive Activity
- A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed their potential in lowering blood pressure in rats, showcasing the effect of structural variation on antihypertensive activity (Bennett et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-aminoethyl)-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYEOSBQVTWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)


![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)

